molecular formula C9H16O2 B6220504 rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo CAS No. 62936-80-5

rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo

Cat. No. B6220504
CAS RN: 62936-80-5
M. Wt: 156.2
InChI Key:
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Description

Rac-(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo (R-endomethylene) is a chiral molecule that has been extensively studied for its potential applications in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. R-endomethylene is a chiral building block used in the synthesis of a variety of compounds, due to its ability to form a variety of stereoisomers. This molecule is also known as the “endo-methylene” and is one of the most commonly used chiral building blocks in organic synthesis.

Scientific Research Applications

R-endomethylene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The molecule has also been used in the synthesis of chiral catalysts, which can be used to control the stereochemistry of a reaction. Additionally, R-endomethylene has been used in the synthesis of polymers and polysaccharides.

Mechanism of Action

The mechanism of action of R-endomethylene is based on the ability of the molecule to form a variety of stereoisomers. The molecule can form a variety of different stereoisomers depending on the reaction conditions and the starting material. This is due to the molecule's ability to form multiple conformations, which can lead to the formation of different stereoisomers.
Biochemical and Physiological Effects
R-endomethylene has been studied for its potential biochemical and physiological effects. The molecule has been shown to have antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. Additionally, R-endomethylene has been shown to have anti-cancer properties, as well as potential anti-viral effects.

Advantages and Limitations for Lab Experiments

R-endomethylene has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using R-endomethylene is its ability to form a variety of stereoisomers, which can be beneficial for synthesizing compounds with specific stereochemistry. Additionally, the molecule is relatively stable and can be stored for long periods of time. However, R-endomethylene is limited by its high cost and the fact that it is a chiral molecule, which can lead to the formation of unwanted stereoisomers.

Future Directions

The use of R-endomethylene in laboratory experiments is expected to continue to grow in the future. One potential direction for future research is the development of more efficient and cost-effective methods for synthesizing R-endomethylene. Additionally, further research into the biochemical and physiological effects of R-endomethylene could lead to the development of new pharmaceuticals and agrochemicals. Finally, further research into the mechanism of action of R-endomethylene could lead to the development of new chiral catalysts and polymers.

Synthesis Methods

R-endomethylene is typically synthesized by the reaction of 3-oxabicyclo[3.3.1]nonan-7-yl]methanol with an aldehyde or ketone in the presence of a base. This reaction can be carried out in either aqueous or organic solvent, depending on the desired product. The reaction is typically conducted in a two-phase system, with the aldehyde or ketone being added to the aqueous phase and the base added to the organic phase. The reaction is typically complete after a few minutes, and the product can be isolated by extraction with an organic solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the formation of the bicyclic ring system, introduction of the hydroxyl group, and resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "Cyclopentadiene", "Ethyl vinyl ether", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Tetrahydrofuran", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and ethyl vinyl ether are reacted in the presence of a Lewis acid catalyst to form the bicyclic ring system.", "Step 2: The resulting bicyclic compound is treated with sodium borohydride and methanol to introduce the hydroxyl group.", "Step 3: The racemic mixture is resolved using a chiral resolving agent such as tartaric acid or diethyl tartrate.", "Step 4: The desired enantiomer is isolated and purified using a combination of solvent extraction, column chromatography, and recrystallization.", "Step 5: The final product is obtained by treating the purified enantiomer with a mixture of acetic acid, sodium bicarbonate, and water to remove any remaining impurities." ] }

CAS RN

62936-80-5

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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